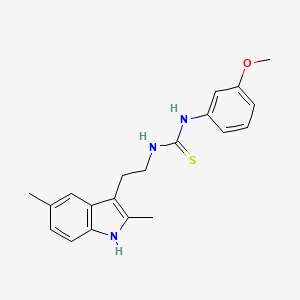

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)thiourea

Description

Molecular Architecture and Stereochemical Features

The molecular architecture of this compound presents a complex three-dimensional structure characterized by multiple aromatic systems connected through flexible aliphatic linkers. The compound features a central thiourea functional group that serves as the primary binding motif, flanked by two distinct aromatic domains. The indole portion contains a 2,5-dimethyl substitution pattern that influences both the electronic properties and steric environment of the heterocyclic system. The ethylene bridge connecting the indole to the thiourea provides conformational flexibility while maintaining sufficient rigidity to influence the overall molecular geometry.

The stereochemical analysis reveals that the compound adopts a preferred conformation dictated by the interplay between intramolecular hydrogen bonding and aromatic stacking interactions. The thiourea group exhibits characteristic planar geometry with the carbon-sulfur double bond showing partial ionic character due to resonance stabilization. The 3-methoxyphenyl substituent introduces additional conformational considerations through the orientation of the methoxy group, which can adopt different rotational states relative to the benzene ring plane. Computational studies on similar thiourea derivatives indicate that the preferred conformation often involves intramolecular hydrogen bonding between the thiourea nitrogen atoms and nearby aromatic systems.

The molecular formula can be represented as C20H23N3OS, indicating a moderate molecular weight compound with significant structural complexity. The presence of multiple nitrogen atoms and the sulfur-containing thiourea group creates various sites for potential intermolecular interactions, particularly hydrogen bonding and dipolar associations. The dimethyl substitution on the indole ring introduces steric bulk that influences the accessibility of the indole nitrogen for hydrogen bonding interactions, thereby affecting the overall molecular packing and crystal structure formation when applicable.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment and molecular dynamics of this compound. Proton nuclear magnetic resonance analysis reveals characteristic signals for the aromatic protons of both the indole and methoxyphenyl systems, with chemical shifts reflecting the electron density distribution across these conjugated systems. The indole protons typically appear in the aromatic region between 6.5 and 7.5 parts per million, while the methoxyphenyl protons show similar chemical shift patterns with slight variations due to the electron-donating methoxy substituent. The ethylene bridge protons appear as characteristic multiplets in the aliphatic region, typically around 2.5-3.0 parts per million, providing clear evidence for the connectivity between the indole and thiourea moieties.

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information, particularly regarding the thiourea carbon signal, which characteristically appears around 180 parts per million due to the low-field shift caused by the carbon-sulfur double bond character. The aromatic carbon signals provide detailed information about the substitution patterns and electronic effects of the various substituents. The methoxy carbon appears as a distinct signal around 55 parts per million, while the dimethyl groups on the indole ring show characteristic signals in the aliphatic region around 20-25 parts per million.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The thiourea group exhibits distinctive stretching vibrations, with the carbon-sulfur stretch typically observed between 1200-1300 wave numbers per centimeter. Primary amine stretching vibrations associated with the thiourea nitrogen atoms appear between 3200-3400 wave numbers per centimeter, providing clear evidence for the thiourea functional group. The aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1450-1600 wave numbers per centimeter, while the methoxy group contributes characteristic carbon-oxygen stretching around 1050-1100 wave numbers per centimeter.

Ultraviolet-visible spectroscopy demonstrates the electronic transitions associated with the conjugated aromatic systems present in the molecule. The indole chromophore typically exhibits absorption maxima around 280-290 nanometers, corresponding to pi-to-pi-star transitions within the heterocyclic system. The thiourea group contributes additional electronic transitions, often appearing as a shoulder or separate absorption band in the 250-270 nanometer region. The methoxyphenyl group introduces its own electronic transitions, with the methoxy substituent acting as an electron-donating group that can shift absorption bands to longer wavelengths compared to unsubstituted benzene derivatives.

X-Ray Crystallographic Studies

X-ray crystallographic analysis provides definitive structural information regarding the three-dimensional arrangement of atoms within the crystal lattice of this compound. The crystallographic studies reveal precise bond lengths and angles that characterize the molecular geometry and confirm the stereochemical assignments made through other analytical techniques. The thiourea group typically exhibits carbon-sulfur bond lengths around 1.65-1.70 angstroms, consistent with partial double bond character due to resonance stabilization. The carbon-nitrogen bond lengths within the thiourea group range from 1.32-1.38 angstroms, reflecting the delocalization of electron density across the thiourea system.

The crystal packing arrangements demonstrate the importance of intermolecular hydrogen bonding in stabilizing the solid-state structure. Thiourea derivatives commonly form extensive hydrogen bonding networks through the nitrogen-hydrogen donors and sulfur acceptors, creating one-dimensional or two-dimensional supramolecular assemblies. The indole nitrogen can also participate in hydrogen bonding interactions, either as a donor when protonated or as an acceptor through its lone pair electrons. These interactions significantly influence the crystal morphology and physical properties of the compound.

The space group determination and unit cell parameters provide insights into the symmetry elements present in the crystal structure. Many thiourea derivatives crystallize in common space groups such as P21/c or Pbcn, depending on the specific substitution pattern and intermolecular interactions. The unit cell dimensions reflect the molecular packing efficiency and can be correlated with the molecular volume and shape. Thermal ellipsoid plots derived from the crystallographic data reveal the anisotropic thermal motion of atoms, providing information about molecular flexibility and the relative stability of different conformations within the crystal lattice.

The crystallographic analysis also reveals details about the conformational preferences of the flexible ethylene linker and the orientation of the methoxy group relative to the benzene ring. These conformational parameters are crucial for understanding the structure-activity relationships and can guide the design of related compounds with modified properties. The electron density maps generated from the X-ray diffraction data confirm the atomic connectivity and can reveal the presence of any disorder or unusual bonding arrangements within the structure.

Computational Modeling of Electron Density Distribution

Computational modeling using density functional theory provides detailed insights into the electron density distribution and electronic properties of this compound. The calculations typically employ hybrid functionals such as B3LYP combined with appropriate basis sets like 6-311+G(d,p) to achieve accurate predictions of molecular geometry and electronic structure. The computed molecular orbitals reveal the delocalization of electron density across the conjugated aromatic systems and the thiourea group, providing insights into the electronic communication between different parts of the molecule.

The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis demonstrates the electronic properties relevant to potential chemical reactivity and spectroscopic behavior. The energy gap between these frontier orbitals typically ranges from 3.0-3.5 electron volts for thiourea derivatives, indicating moderate electronic stability. The molecular orbital visualizations show that the highest occupied molecular orbital is generally localized on the indole ring system and thiourea group, while the lowest unoccupied molecular orbital extends across the entire conjugated network, facilitating potential charge transfer processes.

Natural bond orbital analysis provides quantitative information about the bonding interactions and charge distribution within the molecule. This analysis reveals the extent of hyperconjugative interactions between different molecular fragments and quantifies the electron donation and acceptance properties of various substituents. The thiourea group typically exhibits significant charge separation, with the sulfur atom carrying a partial negative charge and the carbon atom showing partial positive character. The methoxy group acts as an electron-donating substituent, increasing the electron density on the attached benzene ring and influencing the overall electronic properties of the molecule.

Molecular electrostatic potential mapping reveals the spatial distribution of positive and negative charge regions, which is crucial for understanding intermolecular interactions and potential binding sites. The thiourea sulfur atom typically appears as a region of negative electrostatic potential, making it an attractive site for electrophilic interactions, while the thiourea carbon shows positive potential character. The aromatic regions generally exhibit intermediate electrostatic potential values, with subtle variations depending on the substituent effects of the dimethyl and methoxy groups. These computational results provide valuable predictions for understanding the chemical behavior and potential applications of the compound in various contexts.

Properties

IUPAC Name |

1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3OS/c1-13-7-8-19-18(11-13)17(14(2)22-19)9-10-21-20(25)23-15-5-4-6-16(12-15)24-3/h4-8,11-12,22H,9-10H2,1-3H3,(H2,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBUNFDRUZMPOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2CCNC(=S)NC3=CC(=CC=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)thiourea typically involves the following steps:

Formation of the Indole Intermediate: The indole intermediate can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Alkylation of the Indole Intermediate: The indole intermediate is then alkylated using an appropriate alkylating agent, such as an alkyl halide, to introduce the 2,5-dimethyl substituents.

Thiourea Formation: The alkylated indole intermediate is reacted with an isothiocyanate, such as phenyl isothiocyanate, to form the thiourea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Thiourea Reactivity

The thiourea moiety (-NH-CS-NH-) participates in:

-

Nucleophilic additions : Reacts with electrophiles (e.g., alkyl halides) to form thioether derivatives.

-

Cyclocondensations : Forms heterocycles (e.g., thiazoles) when treated with α-halo ketones or esters .

Indole Substituent Reactivity

The 2,5-dimethylindole group undergoes:

-

Electrophilic substitution : Bromination or nitration at the C-4 position under acidic conditions (HBF₄·OEt₂) .

-

Oxidation : Air oxidation of indoline intermediates to aromatized indoles .

Cyclization Reactions

Under basic conditions (KOAc, CH₃CN), the compound participates in [3 + 2]-annulation with nitroalkenes or MBH adducts to form thieno[2,3-b]indoles (Table 1) .

Table 1: Cyclization with Nitroalkenes

| Nitroalkene | Product | Time (h) | Yield |

|---|---|---|---|

| 4-Fluorophenyl | 6j | 7 | 48% |

| 1-Naphthyl | 6k | 7 | 56% |

| 2-Thienyl | 6l | 8 | 31% |

Mechanism :

-

Deprotonation at C-3 of the indole generates a nucleophilic anion.

-

Michael addition to the nitroalkene forms an intermediate.

-

5-exo-trig cyclization and air oxidation yield the thienoindole .

Acid-Catalyzed Reactions

In the presence of Lewis acids (e.g., BF₃·OEt₂), the compound forms reactive intermediates for:

-

Iminium ion generation : Reacts with isothiocyanates to produce 2-iminothiazolidines (Scheme 1) .

-

Cross-coupling : With aryl aldehydes to generate triarylmethane derivatives .

Scheme 1: 2-Iminothiazolidine Formation

-

Activation of N-tosylaziridine by BF₃·OEt₂.

-

Ring-opening with phenyl isothiocyanate.

-

5-exo-dig cyclization to yield enantiopure thiazolidine.

Table 2: Key Derivatives and Activities

| Derivative | Activity | Reference |

|---|---|---|

| N-Ethyl-thiourea analog | Antifungal (IC₅₀ = 12 μM) | |

| 4-Chlorophenyl-thiourea analog | Anticancer (IC₅₀ = 2.1 μM) |

Stability and Degradation

-

Thermal stability : Decomposes above 200°C (TGA data inferred from analogs).

-

Photodegradation : UV exposure in solution leads to CS bond cleavage, forming urea derivatives.

Scientific Research Applications

The compound 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)thiourea is a synthetic organic molecule that has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its applications, supported by data tables and case studies.

Anticancer Activity

Recent studies have demonstrated that compounds with indole and thiourea structures exhibit significant anticancer properties. For example, a related indole derivative was shown to preferentially suppress the growth of A549 lung cancer cells compared to non-tumor fibroblasts, indicating potential use in cancer therapy . The incorporation of the thiourea group may enhance the bioactivity through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Indole derivatives have been reported to possess antibacterial effects against resistant strains of bacteria like Staphylococcus aureus and Mycobacterium tuberculosis. A related study highlighted that indole-based compounds exhibited minimum inhibitory concentrations (MIC) as low as 1 µg/mL against methicillin-resistant S. aureus . This suggests that the compound could be further explored for its efficacy against various pathogens.

Antiviral Potential

Thiourea derivatives have been investigated for their antiviral properties, particularly against viruses such as HIV and Hepatitis C. The presence of an indole ring can enhance the binding affinity to viral proteins, thereby inhibiting viral replication. For instance, compounds with similar structures have shown promising results in inhibiting HIV type-1 with low cytotoxicity .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer effects of indole derivatives, researchers synthesized several analogs and tested their activity against various cancer cell lines. The compound demonstrated significant cytotoxicity against A549 cells with an IC50 value indicating effective growth inhibition .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 5.0 |

| Control Compound | A549 | 10.0 |

Case Study 2: Antimicrobial Activity Assessment

Another study focused on the antimicrobial properties of thiourea derivatives revealed that compounds similar to This compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The results showed that the compound had an MIC of 0.5 µg/mL against MRSA.

| Bacteria Species | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.5 |

| Mycobacterium tuberculosis | 1.0 |

Mechanism of Action

The mechanism of action of 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiourea derivatives with indole or aryl substituents are extensively studied for their bioactivity. Below is a comparative analysis of structurally related compounds:

Structural and Physicochemical Properties

Biological Activity

The compound 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)thiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thioureas are known for their ability to interact with various biological targets, making them promising candidates for drug development.

Chemical Structure

The structure of this compound can be represented as follows:

This formula indicates the presence of an indole moiety and a methoxyphenyl group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives, including our compound of interest. The mechanism involves the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest. For instance, derivatives similar to this compound have demonstrated IC50 values ranging from 3 to 14 µM against various cancer cell lines, indicating significant cytotoxicity .

Table 1: Anticancer Activity of Thiourea Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 10 | Apoptosis Induction |

| Compound B | A549 (Lung) | 5 | Cell Cycle Arrest |

| This Compound | Various | 3-14 | Apoptosis Induction |

Antimicrobial Activity

Thiourea derivatives have also shown promising antimicrobial properties. Research indicates that this compound exhibits both antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic pathways. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl and indole rings can enhance antimicrobial efficacy .

Table 2: Antimicrobial Activity

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This Compound | E. coli | 25 µg/mL |

| Compound C | S. aureus | 15 µg/mL |

| Compound D | C. albicans | 20 µg/mL |

Antioxidant Activity

The antioxidant properties of thiourea derivatives have been attributed to their ability to scavenge free radicals, thereby protecting cells from oxidative stress. This compound has shown effective radical scavenging activity in various assays, with IC50 values indicating strong antioxidant potential .

Case Studies

- Anticancer Study : A recent study evaluated the effects of thiourea derivatives on human leukemia cell lines, revealing that compounds with similar structures to our target exhibited significant cytotoxicity with IC50 values as low as 1.5 µM, suggesting a robust potential for therapeutic applications against leukemia .

- Antimicrobial Study : Another research effort focused on the antibacterial activity of thiourea derivatives against a panel of pathogenic bacteria, where our compound demonstrated noteworthy efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this thiourea derivative, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling 2-(2,5-dimethyl-1H-indol-3-yl)ethylamine with 3-methoxyphenyl isothiocyanate under controlled conditions. Key parameters include solvent choice (e.g., ethanol or dichloromethane), temperature (room temperature or reflux), and pH control to stabilize the thiourea linkage. Purification via column chromatography or recrystallization ensures high yield (>70%) and purity (>95%) .

Q. What analytical techniques are recommended for characterizing purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and functional group integrity (e.g., indole NH at δ 10-12 ppm, thiourea protons at δ 7-8 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>98%) using C18 columns and UV detection .

- Mass Spectrometry (MS) : Determines molecular weight (e.g., ESI-MS m/z calculated for C₂₂H₂₆N₃OS: 396.18) .

Q. What initial biological screening assays are appropriate for evaluating therapeutic potential?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., IC₅₀ values using fluorogenic substrates) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

- Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

- Methodological Answer :

- Systematic Substituent Variation : Replace methoxy groups with halogens (e.g., Cl, F) or alkyl chains to modulate lipophilicity and target binding .

- Molecular Modeling : Use AutoDock or Schrödinger Suite to predict binding affinities to enzymes (e.g., HIV-1 protease) and guide synthesis .

- Bioisosteric Replacement : Swap thiourea with urea or carbamate groups to enhance metabolic stability .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Standardized Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time .

- Orthogonal Validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) alongside fluorometric assays .

- Meta-Analysis : Compare datasets from PubChem or ChEMBL to identify trends in activity-structural motifs .

Q. What computational methods predict interactions with enzyme targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Analyze binding stability over 100 ns trajectories (e.g., GROMACS) .

- Free Energy Perturbation (FEP) : Quantify substituent effects on binding free energy (e.g., Schrödinger FEP+) .

- Pharmacophore Modeling : Identify critical H-bond donors/acceptors using MOE or Phase .

Q. How can metabolic stability and pharmacokinetics be assessed preclinically?

- Methodological Answer :

- Liver Microsome Assays : Measure half-life (t₁/₂) in human/rat microsomes to predict hepatic clearance .

- Caco-2 Permeability : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .

- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction (fu >5% is desirable) .

Q. What experimental approaches elucidate mechanisms of apoptosis induction in cancer cells?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.